

physicochemical properties of 2-Chloro-5-fluoropyridine-4-boronic acid

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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyridine-4-boronic acid

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An In-Depth Technical Guide to **2-Chloro-5-fluoropyridine-4-boronic acid**

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-5-fluoropyridine-4-boronic acid is a heterocyclic organoboron compound that has emerged as a critical building block in synthetic and medicinal chemistry. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and possessing a boronic acid moiety, it serves as a versatile coupling partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is further enhanced by the presence of chloro and fluoro substituents, which modulate the electronic properties and reactivity of the pyridine ring.

This guide provides an in-depth analysis of the core physicochemical properties of **2-Chloro-5-fluoropyridine-4-boronic acid**, offering insights into its stability, reactivity, and handling. The information presented is intended for researchers, scientists, and drug development professionals who utilize this and similar reagents in their synthetic endeavors. The discussion is grounded in established chemical principles and supported by practical, field-proven insights to ensure both technical accuracy and applicability.

Core Physicochemical Properties

The functional utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. For **2-Chloro-5-fluoropyridine-4-boronic acid**, these properties influence its storage, handling, reactivity in coupling reactions, and purification.

Summary of Key Properties

A consolidated overview of the essential physicochemical data for **2-Chloro-5-fluoropyridine-4-boronic acid** is presented below.

Property	Value	Source(s)
CAS Number	951677-47-7	[1][2][3]
Molecular Formula	C ₅ H ₄ BClFNO ₂	[4][5][6]
Molecular Weight	175.35 g/mol	[4][6]
Appearance	Solid; form may vary (e.g., powder to crystal)	[7]
Boiling Point	334.4°C at 760 mmHg	[4]
Flash Point	156°C	[4]
pKa	The pKa of boronic acids can vary, typically between 4-10.[8] The specific experimental value for this compound is not widely published, but predictions for similar structures exist.[9][10]	
Solubility	Boronic acids generally exhibit moderate solubility in polar solvents.[11]	
Storage	Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][4][9]	

Structural and Chemical Identifiers

- InChI: 1S/C5H4BCIFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H[6]
- InChI Key: JJHRCHRHBBOCGY-UHFFFAOYSA-N[6]
- SMILES String: OB(O)C1=CC(Cl)=NC=C1F[6]

Expert Analysis of Physicochemical Characteristics The Significance of the Boronic Acid Moiety (pKa and Reactivity)

Boronic acids are considered Lewis acids due to the empty p-orbital on the boron atom.[8] The acidity, represented by the pKa value, is a critical parameter governing their reactivity. At physiological pH, boronic acids typically exist in an uncharged, trigonal planar state. However, in aqueous solutions with a pH higher than their pKa, they convert to a more nucleophilic, anionic tetrahedral form.[8] This equilibrium is central to their function in reactions like the Suzuki-Miyaura coupling. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, is expected to decrease the pKa, thereby increasing the acidity of the boronic acid.[8] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle of cross-coupling reactions.

Stability and Handling: A Self-Validating Protocol

The stability of boronic acids is a paramount concern for ensuring reproducibility in synthetic protocols. Many heterocyclic boronic acids are known to be unstable, susceptible to decomposition via protodeboronation, oxidation, or polymerization.[12]

Protocol for Storage and Handling:

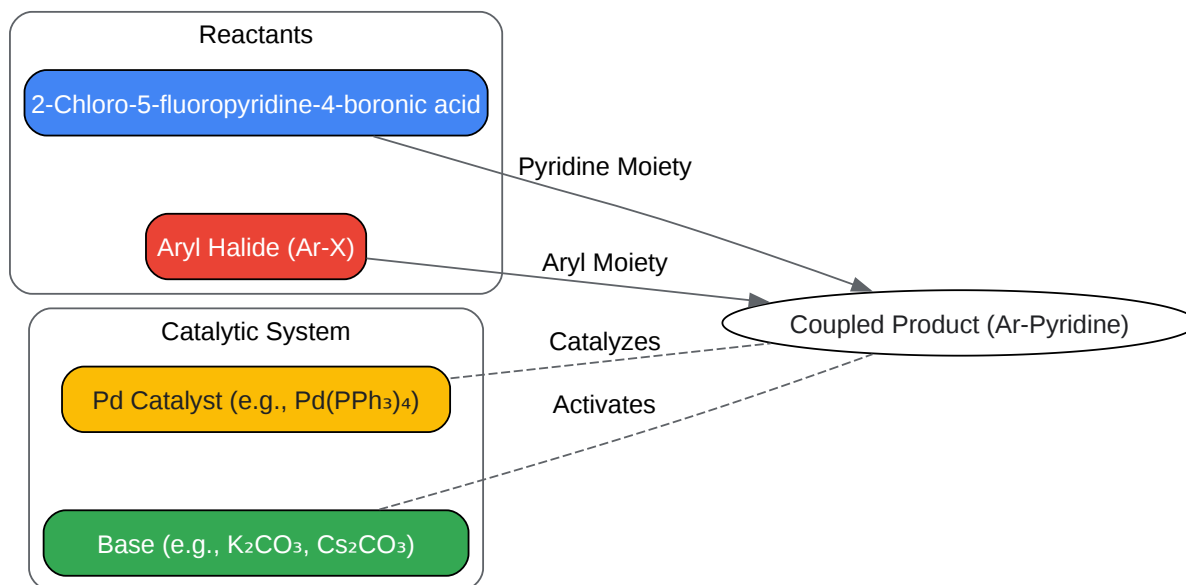
- Inert Atmosphere is Non-Negotiable: Upon receipt, the reagent should be stored under an inert gas like argon or nitrogen. This mitigates oxidative degradation.
- Temperature Control: Storage at refrigerated temperatures (2-8°C) is recommended to slow down potential decomposition pathways.[2][9]

- **Moisture Avoidance:** Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While this process is often reversible, it complicates accurate weighing and stoichiometry calculations. Therefore, handling should be performed in a dry environment (e.g., a glove box or under a stream of dry inert gas).
- **Use of Boronic Esters as Alternatives:** For applications requiring exceptional stability, the corresponding pinacol ester of **2-Chloro-5-fluoropyridine-4-boronic acid** can be used.^[13]^[14]^[15] Boronate esters are generally more stable and less prone to dehydration, hydrolyzing in situ under reaction conditions to generate the active boronic acid species.^[16]

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of **2-Chloro-5-fluoropyridine-4-boronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceutical compounds.^[9]^[11]

The unique substitution pattern of this reagent makes it a valuable building block for introducing a functionalized pyridine ring into a target molecule, a common strategy in the development of kinase inhibitors and other therapeutic agents.^[9]



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Caption: Suzuki-Miyaura coupling workflow using the title compound.

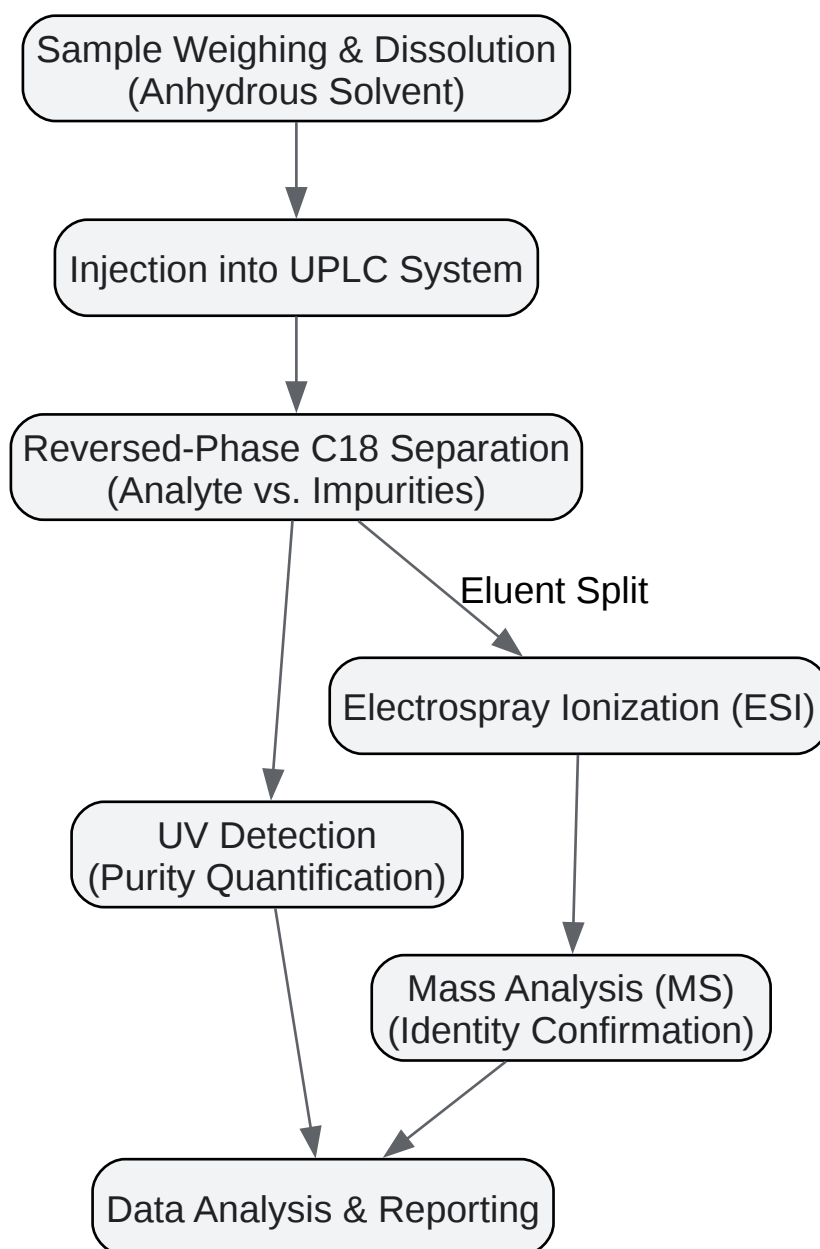
Analytical Characterization Workflow

Ensuring the purity and identity of **2-Chloro-5-fluoropyridine-4-boronic acid** is crucial before its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for this purpose.^{[17][18]}

A Step-by-Step Protocol for Purity Assessment:

- Sample Preparation: Dissolve a small, accurately weighed sample in a suitable non-aqueous solvent (e.g., acetonitrile or methanol) to prevent hydrolysis.
- Chromatographic Separation (HPLC/UPLC):

- Column: A reversed-phase C18 column is typically effective.[\[17\]](#)
- Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate, is used to achieve separation of the boronic acid from potential impurities, including its boroxine form.[\[17\]](#) The pH of the mobile phase can be critical for stabilizing boronate esters if they are being analyzed.[\[16\]](#)
- Detection and Identification (MS):
 - Ionization: Electrospray ionization (ESI) is commonly used.
 - Analysis: The mass spectrometer confirms the molecular weight of the parent compound (175.35 g/mol) and helps identify impurities by their mass-to-charge ratio. This provides unambiguous confirmation of the compound's identity.
- Quantification (UV Detector): A UV detector integrated into the HPLC system allows for the quantification of purity by measuring the area of the analyte peak relative to impurity peaks.



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Caption: A typical UPLC-MS workflow for purity and identity verification.

Safety and Disposal

Proper handling and disposal are essential when working with **2-Chloro-5-fluoropyridine-4-boronic acid**.

- Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[4]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
- Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[4]
- Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[4]

Conclusion

2-Chloro-5-fluoropyridine-4-boronic acid is a high-value reagent whose physicochemical properties make it an effective tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its stability, reactivity, and analytical characterization is not merely academic; it is a prerequisite for the development of robust, reproducible, and scalable synthetic processes. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this versatile building block in their pursuit of scientific innovation.

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